

Pemigatinib real-world evidence versus clinical trial outcomes

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Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

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Pemigatinib Outcomes: Clinical Trial vs. Real-World Evidence

The table below compares key efficacy and treatment data from the pivotal FIGHT-202 clinical trial with findings from recent real-world studies in the US and Canada.

Parameter	FIGHT-202 Clinical Trial (Phase II) [1]	Canadian Real-World Study [1] [2]	US Real-World Study [3]
Study Population	107 patients with previously treated, unresectable, locally advanced/metastatic CCA with FGFR2 rearrangements [1]	18 patients with similar eligibility, treated via a Patient Support Program (PSP) [1] [2]	120 patients with unresectable, locally advanced or metastatic CCA; 92.5% had FGFR2 testing, nearly all tested positive [3]
Median rwPFS	7.0 months (PFS) [1]	12.1 months (95% CI, 7.2-NR) [1] [2]	7.4 months (95% CI, 6.4-8.6) [3]
Median OS	17.5 months [1]	Not Reached (at time of publication) [1]	Data not provided in abstract

Parameter	FIGHT-202 Clinical Trial (Phase II) [1]	Canadian Real-World Study [1] [2]	US Real-World Study [3]
Objective Response Rate (ORR)	37% [1]	56% (physician-assessed) [1] [2]	59.2% (real-world ORR) [3]
Disease Control Rate (DCR)	82% [1]	89% (physician-assessed) [1] [2]	Data not provided in abstract
Common Treatment Line	Second-line or later [1]	66% received 2–4 prior lines of systemic therapy [1]	Prescribed as second-line (94.2%) and third-line (5.8%) therapy [3]
Tolerability	Generally well tolerated; most common AE: hyperphosphatemia [1]	No patients discontinued due to adverse events [1] [2]	Data not provided in abstract

Experimental Protocols and Methodologies

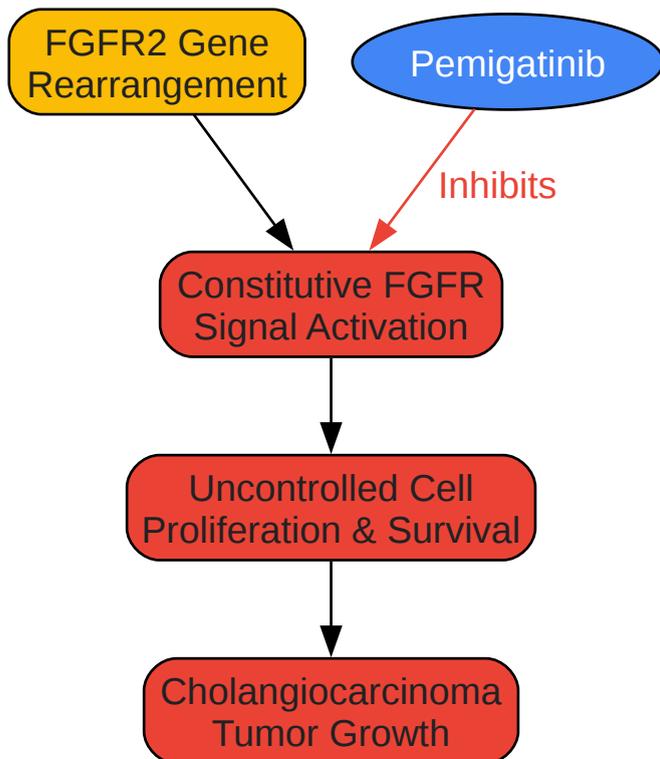
To help you evaluate the quality of this evidence, here are the methodologies used in the key studies cited.

- FIGHT-202 Trial (Clinical Trial):** This was a global, open-label, single-arm, multicenter Phase II study. Patients received **pemigatinib** 13.5 mg orally once daily in a cyclical dosing regimen (14 days on, 7 days off) per 21-day cycle. The primary endpoint was Objective Response Rate (ORR) assessed by an independent review committee. Key efficacy data is based on the cohort of 107 patients with **FGFR2** fusions or rearrangements [1].
- Canadian Real-World Study:** This was a retrospective, multi-center case series. Data was collected via a survey of physicians whose patients were prescribed **pemigatinib** through a Canadian patient support program. The study included 18 patients who started treatment between September 2021 and January 2023. Outcomes like real-world progression-free survival (rwPFS) and response rates were based on **physician assessment** as part of routine clinical care, without independent central review [1] [2].
- US Real-World Study:** This study employed a retrospective chart review. Data from 120 patients across 18 US physicians/practices were abstracted from medical records. The real-world PFS

(rwPFS) and overall response rate (rwORR) were determined based on assessments documented in the patients' charts during routine clinical practice [3].

Pemigatinib Mechanism of Action

The following diagram illustrates the targeted signaling pathway of **pemigatinib** in **FGFR2**-altered cholangiocarcinoma.



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Key Interpretations for Researchers

- **Real-World Efficacy is Comparable or Superior:** The real-world objective response rates (56% in Canada, 59.2% in the US) appear notably higher than the 37% reported in the FIGHT-202 trial [1] [3] [2]. The real-world progression-free survival (rwPFS) in the Canadian cohort (12.1 months) also exceeds the trial's PFS (7.0 months), suggesting that the drug's effectiveness is maintained, and may even be more pronounced, in routine clinical practice [1] [2].
- **Consistent Tolerability Profile:** The Canadian real-world evidence strongly supports the tolerability profile observed in the clinical trial. The fact that no patients discontinued treatment due to adverse

events is a significant finding, indicating that the management of known side effects (like hyperphosphatemia) is feasible in a non-trial setting [1] [2].

- **Note on Real-World Data Limitations:** Real-world studies are observational and lack the controlled protocol of clinical trials. Variations in patient characteristics, lines of prior therapy, and methods for assessing treatment response (clinician-assessed vs. independent review) can influence outcomes and should be considered when interpreting these comparisons [1] [3].

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To cite this document: Smolecule. [Pemigatinib real-world evidence versus clinical trial outcomes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538936#pemigatinib-real-world-evidence-versus-clinical-trial-outcomes>]

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